molecular formula C22H21N3S B2546850 (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 477186-98-4

(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2546850
CAS No.: 477186-98-4
M. Wt: 359.49
InChI Key: CAMYVJKHHGSKPU-LDADJPATSA-N
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Description

(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3S and its molecular weight is 359.49. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Chemical Reactivity

  • The reduction of similar acrylonitrile compounds with lithium aluminum hydride has been studied, leading to the formation of amino propene derivatives, a method potentially applicable for generating analogs of the compound (Frolov et al., 2005).
  • Research into the reaction of acylamino acrylonitriles with amino thiophenol highlights synthetic pathways that could be relevant for the modification of the core structure of the compound, offering routes to incorporate different functional groups (Shablykin et al., 2010).

Applications in Material Science

  • Thiazoles, including those related to the compound of interest, have been investigated for their corrosion inhibition properties on copper surfaces, demonstrating the potential of such compounds in protecting metals from corrosion (Farahati et al., 2019).
  • Another study focused on the dimedone-catalyzed synthesis of thiazol-2-yl substituted E-acrylonitrile derivatives, indicating the utility of these compounds in the development of functional materials and chemicals (Zhu et al., 2012).

Photophysical Properties and Potential Applications

  • The engineering of organic sensitizers for solar cell applications is highlighted, where donor-acceptor substituted compounds, similar in functional group arrangement to the compound of interest, show high efficiency in converting photon energy to electrical energy, suggesting potential applications in photovoltaics (Kim et al., 2006).
  • Donor-acceptor substituted thiophene dyes, related to the structural motif of the compound , have been developed for enhanced nonlinear optical limiting, indicating the potential for use in protective devices for optical sensors and in optical communications (Anandan et al., 2018).

Properties

IUPAC Name

(E)-3-(2,5-dimethylanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-14-6-8-19(17(4)9-14)21-13-26-22(25-21)18(11-23)12-24-20-10-15(2)5-7-16(20)3/h5-10,12-13,24H,1-4H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMYVJKHHGSKPU-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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